molecular formula C7H7IS B6149507 (3-iodophenyl)methanethiol CAS No. 1856912-90-7

(3-iodophenyl)methanethiol

Cat. No.: B6149507
CAS No.: 1856912-90-7
M. Wt: 250.1
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Description

(3-iodophenyl)methanethiol (CAS: To be determined by supplier

Properties

CAS No.

1856912-90-7

Molecular Formula

C7H7IS

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Iodophenyl Methanethiol and Analogues

Direct Synthetic Routes to Benzenemethanethiols

The formation of the benzenemethanethiol core is a critical step, and several established methods are employed to achieve this.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a fundamental approach to constructing the carbon-sulfur bond in benzenemethanethiols. A common strategy involves the reaction of a benzyl (B1604629) halide with a sulfur nucleophile. For instance, the reaction of benzyl bromide with thiourea (B124793) leads to the formation of an isothiuronium (B1672626) salt. arkat-usa.org This intermediate can then be hydrolyzed under basic conditions to yield the corresponding benzyl thiol. arkat-usa.orgnih.gov This method is advantageous as it avoids the direct handling of volatile and malodorous thiols. arkat-usa.org

Another variation of nucleophilic substitution is the Williamson ether synthesis, which, while primarily used for ethers, can be adapted for thioethers by using a thiolate nucleophile. libretexts.org The reaction of an alcohol with a strong base generates an alkoxide, which can then be reacted with an alkyl halide. libretexts.org A similar principle applies to the synthesis of thioethers, where a thiolate anion displaces a halide from a benzyl derivative.

It is important to note that aromatic rings are generally nucleophilic and less susceptible to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com

Reduction of Corresponding Disulfides

The reduction of dibenzyl disulfides provides a clean and efficient route to benzenemethanethiols. The disulfide bond can be readily cleaved using various reducing agents to yield two equivalents of the corresponding thiol. This method is often utilized as a final step in a multi-step synthesis, where the more stable disulfide is prepared and isolated before its conversion to the thiol.

Thiolation of Halogenated Benzyl Precursors

The direct thiolation of halogenated benzyl precursors is a widely used and robust method. The reaction of a benzyl halide with thiourea is a common example, proceeding through an isothiuronium salt intermediate which is then hydrolyzed. arkat-usa.org This process can be performed as a one-pot synthesis, offering convenience and high yields of the desired thioether or thiol. arkat-usa.org The reaction typically involves refluxing the benzyl halide and thiourea in a solvent like methanol. arkat-usa.org

Alternative sulfur sources, such as sodium hydrosulfide (B80085), can also be employed for the synthesis of symmetrical benzyl thioethers, though achieving high yields and purity can be challenging. arkat-usa.org Recent advancements have explored the use of copper-grafted catalysts to facilitate the one-pot, three-component coupling of aryl halides, thiourea, and benzyl bromide in aqueous media to produce aryl thioethers in good yields. rsc.org

Introduction of the Iodine Moiety

The incorporation of an iodine atom onto the benzene (B151609) ring can be achieved through several regioselective methods. The choice of method often depends on the existing substituents on the aromatic ring and the desired substitution pattern.

Directed Ortho-Metalation Strategies for Iodination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.com This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, such as n-butyllithium. wikipedia.orgharvard.edu This coordination directs the deprotonation of the ring at the position ortho to the DMG, forming an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine, to introduce the iodine atom exclusively at the ortho position. wikipedia.org A wide variety of functional groups can act as DMGs, including amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgharvard.edu This strategy offers high regioselectivity that is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

Halogen Exchange Reactions on (3-Halophenyl)methanethiol Precursors

The preparation of (3-iodophenyl)methanethiol can be achieved via halogen exchange reactions, a classic method in organic synthesis for introducing iodine into an aromatic ring. This approach typically starts from a more readily available (3-halophenyl)methanethiol, such as the bromo or chloro analogue. The Finkelstein reaction is a prime example of this strategy, involving the treatment of an aryl halide with an alkali metal iodide.

In a typical procedure, a precursor like (3-bromophenyl)methanethiol would be reacted with a source of iodide ions, such as sodium iodide (NaI), in a suitable solvent like acetone. The equilibrium of the reaction is driven towards the formation of the desired aryl iodide by the precipitation of the less soluble sodium bromide or sodium chloride from the acetone.

However, traditional Finkelstein conditions can be harsh and may not be compatible with sensitive functional groups. researchgate.net Modern variations have emerged, including copper-catalyzed C-I bond forming reactions, which can offer milder conditions and improved functional group tolerance. researchgate.net For instance, a copper(II)-assisted nucleophilic substitution pathway has been proposed for certain halogen exchange reactions. researchgate.net These advanced methods provide alternative routes that can circumvent the limitations of the classical Foucault reaction.

Table 1: Comparison of Halogen Exchange Methodologies

MethodTypical ReagentsAdvantagesDisadvantages
Classical Finkelstein NaI or KI in Acetone/DMFSimple, readily available reagentsOften requires harsh conditions (high temperatures) researchgate.net
Copper-Catalyzed Cu(I) or Cu(II) salts, Iodide sourceMilder reaction conditions, higher selectivity researchgate.netCatalyst cost and removal can be a concern

Multistep Synthetic Sequences for Structural Complexity

Creating structurally complex molecules like this compound often requires a multistep synthetic approach to ensure correct regiochemistry and functional group compatibility. A plausible and common strategy involves the sequential modification of a simpler, commercially available starting material.

One potential pathway begins with 3-iodotoluene (B1205562). The synthesis would proceed as follows:

Benzylic Bromination: The methyl group of 3-iodotoluene is first activated for substitution, typically through a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This selectively installs a bromine atom at the benzylic position, yielding 1-(bromomethyl)-3-iodobenzene.

Thiol Formation: The resulting benzylic bromide is a potent electrophile. It can be converted to the target thiol through several methods. A common approach is to react it with a sulfur nucleophile like sodium hydrosulfide (NaSH). Alternatively, to avoid the formation of the corresponding sulfide (B99878) as a byproduct, a protected thiol equivalent such as thiourea can be used. The reaction with thiourea forms an isothiouronium salt, which is then hydrolyzed under basic conditions to liberate the desired this compound.

An alternative sequence might start from 3-iodobenzaldehyde.

Reduction: The aldehyde is reduced to the corresponding alcohol, (3-iodophenyl)methanol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Conversion to Thiol: The alcohol is then converted to a thiol. This is often a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide) followed by substitution with a sulfur nucleophile as described above.

These multistep sequences allow for the controlled construction of the target molecule, with each step chosen to be high-yielding and to avoid unwanted side reactions.

Catalytic Systems in Thiol and Aryl Iodide Synthesis

The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of aryl thiols and their derivatives. Transition metal catalysis has become a cornerstone for these transformations, offering efficient and selective methods for coupling thiols with aryl halides. nih.gov Aryl iodides are particularly effective coupling partners in these reactions.

Copper-Catalyzed Systems: Copper-catalyzed C-S cross-coupling reactions are widely used due to the low cost and ready availability of copper salts. acs.org A simple and effective system involves using copper(I) iodide (CuI) as the catalyst, often without the need for an additional ligand. acs.org These reactions are typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃), in a polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). acs.org The addition of co-solvents or ligands like ethylene (B1197577) glycol can sometimes be beneficial, likely by stabilizing the copper catalyst. nih.gov Mechanistic studies suggest that the reaction may proceed via a catalytically active [Cu(SR)₂]⁻ intermediate, which is generated by the coordination of the thiolate to the copper(I) center. rsc.org

Palladium-Catalyzed Systems: Palladium catalysts are also highly effective for C-S bond formation, offering broad substrate scope. acs.org A common catalytic system consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), combined with a phosphine (B1218219) ligand. chemrevlett.com The choice of ligand is crucial for catalytic efficiency; for example, 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) has been shown to be effective for coupling both aryl and alkyl thiols with aryl halides. nih.govacs.org

Cobalt-Catalyzed Systems: More recently, cobalt has been explored as a catalyst for the arylation of thiols. These systems can effectively couple both aryl and alkyl thiols with aryl iodides and bromides. The proposed mechanism involves a cobalt(I)-cobalt(III) catalytic cycle. nih.gov

Table 2: Overview of Catalytic Systems for C-S Coupling of Aryl Iodides and Thiols

Metal CatalystTypical Ligand(s)BaseSolvent(s)Key Features
Copper(I) Iodide (CuI) Often Ligand-FreeK₂CO₃, NEt₃NMP, DMF, DMAInexpensive, simple, good for electron-rich and poor aryl iodides. acs.orgrsc.org
**Palladium(II) Acetate (Pd(OAc)₂) **Phosphines (e.g., PPh₃, DiPPF)NaOAc, Et₃NToluene, NMPBroad substrate scope, including sterically hindered thiols. acs.orgchemrevlett.com
Cobalt(II) Halides Phosphines--Couples both aryl iodides and bromides with thiols. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Maximizing the yield and purity of this compound in any synthetic procedure requires careful optimization of reaction conditions. This involves systematically varying parameters such as temperature, solvent, catalyst, ligand, base, and reaction time.

For catalytic C-S coupling reactions, several factors are critical:

Catalyst and Ligand Choice: As outlined in the previous section, the choice of metal (e.g., Cu, Pd) and, if applicable, the ligand, is fundamental. For copper-catalyzed systems, while many reactions proceed without a ligand, the addition of a simple diol like ethylene glycol can improve yields. nih.gov For palladium systems, screening a variety of phosphine ligands is often necessary to find the optimal choice for a specific substrate combination.

Base: The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃ and organic bases like NEt₃ are commonly employed. acs.org The strength and solubility of the base must be matched to the specific reaction.

Solvent: Polar aprotic solvents such as DMF, NMP, and DMA are frequently used as they can facilitate the dissolution of the reactants and catalyst components. acs.org In some cases, using a liquid base like triethylamine can serve as both the base and the solvent. acs.org

Temperature: The reaction temperature is a crucial parameter that needs to be optimized. While some modern catalytic systems operate at or near room temperature, others require heating to achieve a reasonable reaction rate.

Catalyst Loading: The amount of catalyst used is another key variable. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate product purification. Successful protocols often use low catalyst loadings, in the range of 1-5 mol %. nih.govacs.org

Kinetic studies, such as the use of Hammett plots, can provide insight into the reaction mechanism and how electronic effects of substituents on both the aryl iodide and the thiol influence the reaction rate. rsc.org Such studies show that the coupling reactions are often sensitive to substituents on both reactants, indicating their involvement in the rate-determining step. rsc.org

Table 3: Illustrative Optimization of a Model C-S Coupling Reaction (Note: This table presents representative data to illustrate the optimization process for a generic aryl iodide-thiol coupling, as specific data for this compound synthesis is not available in the provided sources.)

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1CuI (5)K₂CO₃DMF110Good
2CuI (1)K₂CO₃DMF110Moderate
3CuI (5)NEt₃NMP110Good to Excellent
4CuI (5)K₂CO₃Toluene110Low
5Pd(OAc)₂ (2) / DiPPF (4)NaOtBuToluene80Excellent

This systematic approach allows for the development of a robust and high-yielding synthesis protocol for this compound and related compounds.

Chemical Reactivity and Mechanistic Investigations of 3 Iodophenyl Methanethiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is known for its nucleophilicity and susceptibility to oxidation, properties that are well-represented in the reactivity of (3-iodophenyl)methanethiol.

Oxidation Reactions to Disulfides and Sulfonic Acids

Thiols are readily oxidized to form disulfides (R-S-S-R) under mild oxidizing conditions. wikipedia.orgmasterorganicchemistry.com For instance, treatment of a thiol with reagents like iodine or bromine in the presence of a base leads to the formation of the corresponding disulfide. wikipedia.org This transformation is a common reaction for thiols and is important in various chemical and biological processes. wikipedia.orgmasterorganicchemistry.com

Further oxidation of thiols with stronger oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, can yield sulfonic acids (RSO₃H). wikipedia.orgwikipedia.org This process involves the conversion of the sulfur atom to its highest oxidation state.

Table 1: Oxidation Reactions of Thiols

Starting MaterialOxidizing AgentProduct
Thiol (R-SH)Mild (e.g., I₂, Br₂)Disulfide (R-S-S-R)
Thiol (R-SH)Strong (e.g., H₂O₂, NaClO)Sulfonic Acid (RSO₃H)

This table provides a general overview of thiol oxidation. Specific conditions for this compound may vary.

Nucleophilic Additions and Substitutions

The thiol group is a potent nucleophile, readily participating in addition and substitution reactions. masterorganicchemistry.com As a soft nucleophile, it exhibits a strong affinity for soft electrophiles. In Michael additions, for instance, the thiolate anion, formed by deprotonation of the thiol, adds to α,β-unsaturated carbonyl compounds. nih.gov This reaction is a powerful tool for carbon-sulfur bond formation.

Furthermore, the thiolate anion can act as a nucleophile in S_N2 reactions, displacing leaving groups from alkyl halides to form thioethers. masterorganicchemistry.comyoutube.com The efficiency of this reaction is typically high for primary and secondary alkyl halides. youtube.com

Formation of Thioethers and Sulfides

The synthesis of thioethers (also known as sulfides) is a key transformation of thiols. acsgcipr.org A common method involves the reaction of a thiol with an alkyl halide in the presence of a base. masterorganicchemistry.com This reaction, analogous to the Williamson ether synthesis, proceeds through an S_N2 mechanism. masterorganicchemistry.com The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion, which then attacks the alkyl halide. masterorganicchemistry.com

Alternatively, thioethers can be synthesized through metal-catalyzed cross-coupling reactions, which offer a broader substrate scope and milder reaction conditions. acsgcipr.org

Table 2: General Methods for Thioether Synthesis from Thiols

Reactant 1Reactant 2ConditionsProduct
Thiol (R-SH)Alkyl Halide (R'-X)Base (e.g., NaH)Thioether (R-S-R')
Thiol (R-SH)Aryl/Vinyl HalideMetal Catalyst (e.g., Pd, Cu)Aryl/Vinyl Sulfide (B99878)

This table outlines general strategies. The choice of reagents and conditions depends on the specific substrates.

Coordination Chemistry with Metal Centers

The sulfur atom in the thiol group possesses lone pairs of electrons that can coordinate to metal centers, forming metal-thiolate complexes. This interaction is fundamental in the field of bioinorganic chemistry and catalysis. The nature of the metal-sulfur bond can range from purely dative to more covalent, depending on the metal and the electronic properties of the thiol.

Reactions Involving the Aryl Iodide (-I) Functional Group

The aryl iodide group in this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.org In the context of this compound, the aryl iodide can be coupled with a variety of boronic acids or their esters to form biaryl structures. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base. libretexts.org

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can undergo Heck coupling with various alkenes, leading to the formation of stilbene-like derivatives. The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product. libretexts.org

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction allows for the direct connection of the (3-mercaptophenyl)methyl moiety to an alkyne, forming an arylalkyne. The reaction mechanism is believed to involve two separate catalytic cycles for palladium and copper. libretexts.org The palladium cycle is similar to other cross-coupling reactions, while the copper acetylide is formed and transferred to the palladium center during the transmetalation step. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 3: Overview of Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerCatalyst SystemProduct Type
SuzukiBoronic Acid/EsterPd catalyst, BaseBiaryl
HeckAlkenePd catalyst, BaseSubstituted Alkene
SonogashiraTerminal AlkynePd catalyst, Cu cocatalyst, BaseArylalkyne

This table summarizes the key features of these powerful synthetic methods as they apply to this compound.

Direct Arylation Reactions

Direct arylation reactions, a powerful class of C-H functionalization reactions, are typically catalyzed by transition metals like palladium. nih.govorganic-chemistry.orgnih.gov These reactions form carbon-carbon bonds by coupling an aryl halide with a C-H bond of another aromatic compound, avoiding the need for pre-functionalized organometallic reagents. nih.gov In the context of this compound, the presence of the C-I bond makes it a suitable candidate for such transformations.

While specific studies detailing the direct arylation of this compound are not extensively documented in publicly available research, the general mechanism for a Heck-type reaction would involve the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound. organic-chemistry.orgmdpi.comlibretexts.org This would be followed by coordination of the alkene coupling partner, migratory insertion, and subsequent β-hydride elimination to yield the arylated product and regenerate the palladium catalyst. libretexts.org The reactivity of the thiol group would need to be considered, as it could potentially coordinate to the palladium center, influencing the catalytic cycle. In some cases, protection of the thiol group may be necessary to achieve selective arylation at the C-I bond. researchgate.net

Similarly, Sonogashira coupling, which involves the coupling of an aryl halide with a terminal alkyne, is another pertinent reaction. organic-chemistry.orglibretexts.orgrsc.orgresearchgate.net This reaction is typically co-catalyzed by palladium and copper. organic-chemistry.orglibretexts.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to form the C-C bond. libretexts.org The Suzuki reaction, which couples an aryl halide with an organoboron compound, is also a highly relevant and versatile method for C-C bond formation. researchgate.netharvard.edumdpi.comresearchgate.net

Coupling ReactionTypical Catalyst/ReagentsKey Mechanistic StepsPotential for this compound
Heck ReactionPd(0) catalyst, baseOxidative addition, migratory insertion, β-hydride elimination libretexts.orgFeasible at the C-I bond; potential for thiol interference.
Sonogashira CouplingPd(0) catalyst, Cu(I) co-catalyst, baseFormation of copper acetylide, transmetalation, reductive elimination libretexts.orgApplicable for introducing alkynyl groups at the iodine position.
Suzuki CouplingPd(0) catalyst, base, organoboron reagentOxidative addition, transmetalation, reductive elimination harvard.eduA versatile method for creating biaryl structures.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org This process typically involves the reaction of an aryl or vinyl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. nih.govwikipedia.orgunito.it The exchange rate is generally faster for iodides compared to bromides or chlorides. wikipedia.org

For this compound, treatment with an organolithium reagent would be expected to result in the rapid exchange of the iodine atom for a lithium atom, generating a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

However, a significant challenge in performing a metal-halogen exchange on this compound is the presence of the acidic thiol proton. Organolithium reagents are strong bases and would readily deprotonate the thiol group. nih.gov This would consume at least one equivalent of the organolithium reagent and could lead to undesired side reactions. Therefore, protection of the thiol group, for instance as a thioether or a silyl (B83357) thioether, would likely be a prerequisite for a successful and clean metal-halogen exchange at the C-I bond. A patent describing the synthesis of 3-hydroxythiophenol (B1363457) via a Grignard reaction highlights the necessity of protecting a similarly reactive hydroxyl group. nih.gov

ReagentExpected OutcomePotential ChallengeProposed Solution
Organolithium (e.g., n-BuLi)Formation of 3-(lithiomethyl)phenyl)methanethiolateDeprotonation of the acidic thiol proton. nih.govProtection of the thiol group prior to the exchange reaction.
Grignard Reagent Formation (Mg)Formation of the corresponding Grignard reagentSimilar to organolithium reagents, the acidic thiol proton would interfere. organic-chemistry.orglibretexts.orgProtection of the thiol group. nih.gov

Reactivity as a Halogen Bond Donor/Acceptor

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.govnih.govmdpi.comwhiterose.ac.uk The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor. nih.gov

The thiol group, with its lone pairs of electrons on the sulfur atom, could potentially act as a halogen bond acceptor.

Concerted and Stepwise Reaction Mechanisms

The reactions of this compound can proceed through either concerted or stepwise mechanisms, depending on the specific transformation. For instance, palladium-catalyzed cross-coupling reactions are generally understood to proceed through a stepwise mechanism involving a series of discrete steps: oxidative addition, transmetalation (in the case of Suzuki and Sonogashira coupling), and reductive elimination. Each of these steps involves distinct intermediates.

In contrast, a hypothetical pericyclic reaction, should one be designed for this molecule, would likely proceed through a concerted mechanism where bond breaking and bond formation occur simultaneously in a single transition state.

The metal-halogen exchange reaction is also thought to proceed through a stepwise mechanism, potentially involving the formation of an 'ate' complex as an intermediate. unito.itrsc.org

Influence of Substituent Effects on Reactivity (Thiol vs. Iodine)

The reactivity of this compound is governed by the interplay of the electronic effects of the iodo and methanethiol (B179389) substituents. The iodine atom exerts a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect. However, its primary role in the context of reactivity is as a good leaving group in nucleophilic aromatic substitution and as a site for metal-halogen exchange and oxidative addition in cross-coupling reactions.

In reactions where the aromatic ring acts as a nucleophile (e.g., electrophilic aromatic substitution), the methanethiol group would be activating and ortho-, para-directing. However, in the context of the reactions discussed (cross-coupling and metal-halogen exchange), the reactivity is dominated by the C-I bond. The electronic nature of the methanethiol group can, however, influence the rate of these reactions by affecting the electron density of the aromatic ring.

Stereochemical Considerations in Reactions of this compound

For this compound itself, there are no stereocenters. However, stereochemistry can become a crucial aspect in its reactions if it is reacted with a chiral molecule or if a new stereocenter is formed during the reaction.

For instance, in a palladium-catalyzed cross-coupling reaction with a chiral alkene, the stereochemical outcome of the reaction would be of interest. Similarly, if the thiol group were to be modified to create a chiral center, for example, by oxidation to a sulfoxide, then the subsequent reactions at the iodine position could be influenced by the existing stereocenter, potentially leading to diastereoselective outcomes. A study on the synthesis of a complex chiral molecule containing a 3-iodophenyl group demonstrates the importance of controlling stereochemistry in multi-step syntheses involving such fragments. researchgate.net

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of (3-iodophenyl)methanethiol, distinct signals are expected for the aromatic protons and the methylene (B1212753) and thiol protons of the methanethiol (B179389) group. The aromatic region would likely display a complex pattern due to the meta-substitution.

The proton on the carbon between the two substituents (C2) is expected to appear as a triplet, being coupled to the two adjacent aromatic protons. The proton ortho to the iodophenyl group (C4) and the proton ortho to the methanethiol group (C6) would likely appear as doublets of doublets. The proton para to the iodophenyl group (C5) would also likely be a triplet. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the iodine atom and the electron-donating or -withdrawing nature of the methanethiol group.

The methylene protons (-CH₂SH) would give rise to a doublet, split by the adjacent thiol proton. The thiol proton (-SH) itself would appear as a triplet, split by the two methylene protons. The exact chemical shifts can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (C2)7.6 - 7.8t~1.5
Ar-H (C4)7.4 - 7.6dd~7.8, ~1.5
Ar-H (C5)7.0 - 7.2t~7.8
Ar-H (C6)7.2 - 7.4d~7.8
-CH₂-3.6 - 3.8d~7.5
-SH1.6 - 1.8t~7.5

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected in the aromatic region and one for the methylene carbon.

The carbon atom bonded to the iodine (C3) will show a significantly lower chemical shift due to the heavy atom effect of iodine. The other aromatic carbon signals will be influenced by the positions of the substituents. The methylene carbon of the methanethiol group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C-CH₂SH)140 - 142
C2130 - 132
C3 (C-I)94 - 96
C4137 - 139
C5126 - 128
C6128 - 130
-CH₂-28 - 30

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons, confirming their connectivity. It would also clearly show the coupling between the methylene (-CH₂) and thiol (-SH) protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, C₇H₇IS. By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed with high confidence.

Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M]⁺249.9418
[M+H]⁺250.9496

Note: Calculated for the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ³²S).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule.

The fragmentation pattern in ESI-MS, which can be induced by increasing the cone voltage (in-source CID) or by tandem mass spectrometry (MS/MS), would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the thiol group (-SH) or the entire methanethiol group (-CH₂SH). The cleavage of the C-I bond is also a possible fragmentation pathway. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural components: the thiol group (-SH), the aromatic ring, and the C-I bond.

Based on known data for similar compounds, the following IR absorption regions would be of particular interest:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
S-H2550 - 2600Stretching
C-H (aromatic)3000 - 3100Stretching
C=C (aromatic)1450 - 1600Stretching
C-H (methylene)2850 - 2960Stretching
C-I500 - 600Stretching

Data in this table is hypothetical and based on typical ranges for these functional groups.

The S-H stretching vibration is typically a weak but sharp band appearing in the 2550-2600 cm⁻¹ region. researchgate.netnih.gov The aromatic C-H stretching bands are found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring usually appear as a series of bands in the 1450-1600 cm⁻¹ range. The methylene (-CH₂-) group would show C-H stretching absorptions in the 2850-2960 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically between 500 and 600 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the crystal structure. Key parameters that would be obtained from this analysis include:

Crystallographic ParameterDescription
Crystal SystemThe basic shape of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements present in the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles between the axes of the unit cell.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.

This table represents the type of data that would be generated from a single crystal X-ray diffraction experiment.

The crystallographic data would also reveal how the this compound molecules are arranged in the crystal lattice. This includes the identification of any significant intermolecular interactions that stabilize the crystal structure. Potential interactions could include:

van der Waals forces: These are ubiquitous, non-specific interactions between molecules.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen bonding: A non-covalent interaction involving the iodine atom.

Weak S-H···S or S-H···π hydrogen bonds: While thiols are weaker hydrogen bond donors than alcohols, these interactions are possible. mdpi.com

Understanding these interactions is crucial for explaining the physical properties of the solid material.

Other Advanced Spectroscopic Methods (e.g., Raman, UV-Vis)

Other spectroscopic techniques would provide complementary information for a comprehensive characterization of this compound.

Raman Spectroscopy: This technique is often complementary to IR spectroscopy. It is particularly useful for detecting vibrations of non-polar bonds. For this compound, the S-H and C-S stretching vibrations, as well as the symmetric breathing mode of the aromatic ring, would likely produce strong signals in the Raman spectrum.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions characteristic of the substituted benzene ring. The presence of the iodine atom and the methanethiol group would influence the position and intensity of these absorption bands.

In the absence of direct experimental data for this compound, the application of these standard analytical techniques would be essential to fully elucidate its chemical structure and properties.

Computational and Theoretical Studies on 3 Iodophenyl Methanethiol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of (3-iodophenyl)methanethiol. These methods provide a detailed picture of electron distribution, orbital energies, and other electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. researchgate.netorientjchem.orgnih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netorientjchem.orgnih.gov

These calculations can reveal the distribution of electron density, highlighting the electronegative iodine and sulfur atoms and the electron-rich aromatic ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the sulfur atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the aromatic ring and the carbon-iodine bond, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for electronic structure analysis. arxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate descriptions of electron correlation, which is important for systems containing heavy atoms like iodine. nih.gov While computationally more demanding than DFT, ab initio calculations can be used to benchmark DFT results and provide more reliable predictions for properties like electron affinities and ionization potentials. For this compound, these methods can offer a more refined understanding of the subtle electronic effects induced by the iodo and methanethiol (B179389) substituents on the benzene (B151609) ring.

Prediction of Molecular Geometry and Conformations

Both DFT and ab initio methods are extensively used to predict the most stable three-dimensional arrangement of atoms in this compound. These calculations typically start with an initial guess of the molecular structure and then iteratively adjust the atomic positions to find the minimum energy conformation.

For this compound, the key geometrical parameters include the C-S, S-H, C-I bond lengths, and the bond angles around the sulfur atom and the benzene ring. The orientation of the methanethiol group relative to the phenyl ring is also a critical conformational feature. Computational studies can predict the rotational barrier around the C-C bond connecting the methylene (B1212753) group to the ring, identifying the most stable rotamers.

Below is a table of predicted geometrical parameters for this compound based on typical values from DFT calculations on similar molecules.

ParameterPredicted Value
C-S Bond Length1.85 Å
S-H Bond Length1.34 Å
C-I Bond Length2.10 Å
C-S-H Bond Angle96.5°
Dihedral Angle (C-C-S-H)~90°

Reactivity Prediction and Transition State Analysis

Computational chemistry is a powerful tool for predicting the reactivity of this compound in various chemical reactions. By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and transition states.

The thiol group (-SH) is known to be a reactive functional group, capable of acting as a nucleophile or undergoing oxidation. wikipedia.orgnih.gov The presence of the iodine atom introduces additional reaction possibilities, such as cross-coupling reactions. rsc.org Computational methods can be used to model these reactions, for example, the S-alkylation of the thiol or the formation of a disulfide bond.

Transition state analysis, a key component of reactivity prediction, involves locating the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For instance, in a nucleophilic substitution reaction at the benzylic carbon, computational models can elucidate the structure of the transition state and predict the reaction's feasibility. The acidity of the thiol proton (pKa) can also be estimated through computational means, providing insight into its reactivity as a proton donor. wikipedia.org

Spectroscopic Property Simulations

Computational methods can simulate various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. stenutz.euacs.orgmodgraph.co.ukwisc.edu Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. stenutz.euepstem.net These predictions are based on calculating the magnetic shielding of each nucleus. By comparing the calculated shifts with experimental data, the structural assignment can be confirmed. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the iodo and methanethiol substituents. wisc.eduyoutube.com

The following table presents predicted ¹H NMR chemical shifts for the aromatic protons of this compound, referenced against benzene (7.36 ppm).

Proton PositionPredicted Chemical Shift (ppm)
H-27.5 - 7.7
H-47.2 - 7.4
H-57.0 - 7.2
H-67.3 - 7.5
CH₂3.7 - 3.9
SH1.5 - 1.7

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. q-chem.com Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities. nih.govresearchgate.netnist.gov The calculated vibrational spectrum can be compared with the experimental IR spectrum to identify characteristic peaks. For this compound, key vibrational modes include the S-H stretch, C-S stretch, C-I stretch, and various aromatic C-H and C-C vibrations. nih.govnih.govnih.gov

A table of predicted characteristic vibrational frequencies for this compound is provided below.

Vibrational ModePredicted Frequency (cm⁻¹)
S-H Stretch2550 - 2600
Aromatic C-H Stretch3000 - 3100
CH₂ Stretch2850 - 2960
C-S Stretch600 - 700
C-I Stretch500 - 600

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govaip.orgrsc.orgacs.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and thermodynamic properties.

For this compound, MD simulations can reveal the flexibility of the methanethiol side chain and its preferred orientations relative to the phenyl ring at different temperatures. aip.org These simulations can also provide insights into the molecule's interactions with solvent molecules, which is crucial for understanding its behavior in solution. By analyzing the trajectories from MD simulations, one can generate a probability distribution of different conformations, providing a more complete understanding of the molecule's structural dynamics. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Theoretical Foundations

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com The fundamental principle of QSAR is that the biological effect of a chemical is a function of its molecular structure and physicochemical properties. mdpi.comresearchgate.net By quantifying these properties, known as molecular descriptors, it is possible to develop predictive models that can estimate the activity of novel or untested compounds. nih.gov

The development of a robust QSAR model is an iterative process that involves several key stages. mdpi.com It begins with the selection of a training set of molecules with known biological activities. mdpi.com For these compounds, a wide array of molecular descriptors are calculated, which can be broadly categorized into electronic, steric, and hydrophobic parameters. researchgate.net These descriptors are then used to build a mathematical model that correlates with the observed biological activity. researchgate.net The predictive power of the resulting model is rigorously assessed through various validation techniques. researchgate.net

Core Components of a QSAR Model

A typical QSAR model can be expressed by the general equation:

Biological Activity = f(Molecular Descriptors) mdpi.com

Where the biological activity is the dependent variable, and the molecular descriptors are the independent variables. The function f represents the statistical method used to establish the relationship, which can range from multiple linear regression (MLR) to more complex machine learning algorithms. nih.gov

The selection of appropriate descriptors is a critical step in QSAR modeling. researchgate.net These descriptors are numerical representations of the chemical and physical properties of the molecules.

Descriptor CategoryDescriptionExamples
Electronic Describe the electronic aspects of a molecule, influencing how it interacts with biological targets.Hammett constants (σ), dipole moment, atomic charges. researchgate.net
Steric Relate to the size and shape of the molecule, which can affect its ability to fit into a receptor's binding site.Molar refractivity (MR), Taft steric parameters (Es), van der Waals volume. researchgate.netresearchgate.net
Hydrophobic Quantify the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.Partition coefficient (log P), distribution coefficient (log D). researchgate.net
Topological Numerical indices derived from the 2D representation of a molecule, describing its connectivity and branching.Connectivity indices, shape indices. mdpi.com
Quantum Chemical Derived from quantum mechanical calculations, providing detailed electronic and structural information.HOMO/LUMO energies, total energy. nih.gov

Application to this compound

While specific QSAR studies on this compound are not prevalent in publicly available literature, the theoretical foundations of QSAR can be applied to understand how its structural features would be parameterized in a hypothetical study. For a series of analogues of this compound, the following descriptors would be of particular importance:

Electronic Effects of the Iodine Substituent: The iodine atom at the meta-position of the phenyl ring exerts a specific electronic influence. This would be captured by the Hammett constant (σ_meta) for iodine, which reflects its electron-withdrawing inductive effect and electron-donating resonance effect. Variations in the substituent on the phenyl ring would lead to different electronic environments, which could be correlated with activity.

Steric Parameters: The size of the iodine atom would be a key steric descriptor. Molar refractivity (MR) is often used to describe the volume occupied by a substituent and its polarizability. researchgate.net The steric bulk of the entire this compound molecule would also be considered, as it would dictate the complementarity with a receptor binding site.

Hypothetical QSAR Data Table for this compound Analogues

To illustrate the practical application of these principles, consider a hypothetical set of compounds based on the this compound scaffold, where 'X' represents different substituents on the phenyl ring.

CompoundSubstituent (X)Biological Activity (e.g., IC50, µM)Hammett Constant (σ)Molar Refractivity (MR)log P
1 3-IodoValue0.3513.943.50
2 3-ChloroValue0.376.032.80
3 3-BromoValue0.398.883.10
4 3-MethylValue-0.075.652.75
5 3-NitroValue0.717.362.00

In this hypothetical scenario, a QSAR model would be developed by correlating the biological activity data with the calculated descriptor values. For instance, a multiple linear regression analysis might yield an equation like:

log(1/IC50) = c1(σ) + c2(MR) + c3(log P) + constant

The coefficients (c1, c2, c3) would quantify the relative importance of each descriptor to the biological activity. A positive coefficient for log P, for example, would suggest that increasing hydrophobicity enhances the activity within the studied range of compounds. The statistical quality of the model would be evaluated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.comresearchgate.net

Applications of 3 Iodophenyl Methanethiol in Advanced Organic Synthesis and Materials Science

As a Building Block in Complex Molecule Synthesis

Precursor to Functionalized Organosulfur Compounds

The thiol group of (3-iodophenyl)methanethiol is expected to readily undergo S-alkylation, S-arylation, and disulfide formation, leading to a diverse array of functionalized organosulfur compounds. The presence of the iodo group on the phenyl ring would allow for subsequent modifications, creating a library of substituted benzyl (B1604629) mercaptan derivatives. However, specific examples of such transformations involving this compound are not readily found in current literature.

Role in the Construction of Heterocyclic Systems

The combination of a thiol and an aryl iodide on the same molecule provides a framework for the synthesis of various sulfur-containing heterocyclic systems. Intramolecular cyclization, potentially via transition-metal catalysis, could lead to the formation of benzothiophenes or other related structures. While this is a plausible synthetic strategy, documented instances specifically utilizing this compound are not available.

Integration into Macrocyclic Architectures

The bifunctional nature of this compound makes it a theoretical candidate for the synthesis of macrocycles. The thiol and iodo groups could serve as two distinct connection points in a macrocyclization reaction. For instance, the thiol could react with an electrophile at one end of a linear precursor, and the aryl iodide could undergo a coupling reaction to close the ring. No published studies have been identified that demonstrate this specific application.

In Organometallic Chemistry

Ligand Design for Transition Metal Catalysis

The sulfur atom in this compound can act as a soft donor for transition metals, making it a potential ligand for various catalytic applications. The aryl iodide functionality could be retained for post-coordination modification of the ligand or could participate in the catalytic cycle itself. The electronic properties of the ligand could be tuned by substituents on the phenyl ring. There is currently no available research detailing the use of this compound in ligand design.

Precursor to Organometallic Thiolates and Iodide Complexes

Reaction of this compound with metal precursors would be expected to yield organometallic thiolate complexes, with the sulfur atom binding to the metal center. The iodide on the phenyl ring could also potentially coordinate to a metal center, leading to the formation of bidentate or bridging iodide complexes. Specific examples of such complexes derived from this compound have not been reported.

Applications in Homogeneous and Heterogeneous Catalysis

The dual functionality of this compound makes it a promising candidate for applications in both homogeneous and heterogeneous catalysis. The thiol (-SH) group is known for its ability to coordinate with a wide variety of transition metals, acting as a "soft" Lewis base that binds effectively to "soft" metal centers. wikipedia.org

In Homogeneous Catalysis, this compound can serve as a ligand for metal complexes. By binding to a metal center, the thiol group can modulate the metal's electronic properties and steric environment, thereby influencing the activity, selectivity, and stability of the catalyst. The iodophenyl group, while not typically involved directly in the catalytic cycle, offers a valuable "handle" for tuning the ligand's properties. For instance, the iodine atom's electron-withdrawing nature can influence the electron density at the metal center.

In Heterogeneous Catalysis, the thiol group provides a strong anchoring point for immobilizing catalytic species onto solid supports, such as metal surfaces (e.g., gold, silver) or metal oxides. This is crucial for creating robust and recyclable catalysts, which are highly desirable for industrial processes. The this compound molecule can be attached to a support via its thiol group, leaving the iodophenyl moiety exposed. This exposed group can then be used to immobilize a catalytically active metal complex through reactions like Sonogashira or Suzuki coupling, providing a versatile method for designing tailored heterogeneous catalysts. Furthermore, iodine itself can participate in or mediate certain catalytic reactions, such as thio-arylation under electrochemical conditions. nih.gov

In Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is ideally suited for designing and constructing complex supramolecular architectures due to its capacity for multiple, specific intermolecular interactions.

Design of Self-Assembled Systems

The thiol group is extensively used for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. rsc.orgnorthwestern.eduresearchgate.net When this compound is exposed to a gold surface, the thiol groups chemisorb onto the metal, forming strong gold-thiolate bonds. researchgate.net This process leads to the spontaneous formation of a highly ordered, dense monolayer.

In these SAMs, the iodophenyl groups are oriented away from the surface, creating a new, functional interface. The properties of this interface are dictated by the terminal iodophenyl units. This allows for precise control over surface properties such as wettability, adhesion, and chemical reactivity. The presence of the iodine atom on the surface of the SAM opens up possibilities for post-assembly modification, where other molecules can be attached to the surface via carbon-iodine bond chemistry.

Fabrication of Coordination Networks (e.g., MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govchemrxiv.org Thiol- and thioether-based ligands are of growing interest in the synthesis of MOFs due to the unique properties they can impart. nih.gov

This compound can act as a monodentate or bridging ligand in the fabrication of coordination networks. The thiol group can coordinate to metal ions, forming metal-thiolate bonds that serve as the nodes of the network. researchgate.netresearchgate.net While simple thiolates are common, the bifunctional nature of this compound offers additional complexity. The iodophenyl group can influence the packing of the framework through steric effects or non-covalent interactions, such as halogen bonding.

Non-Covalent Interactions (e.g., Halogen Bonding, Thiol-Metal Interactions)

The supramolecular behavior of this compound is governed by a combination of non-covalent forces.

Thiol-Metal Interactions: As discussed, the strong, covalent-like interaction between the thiol group and metals like gold is the primary driving force for the formation of SAMs. researchgate.netacs.org This interaction is foundational for creating robust, surface-bound assemblies. The coordination preferences of thiol-containing ligands towards different metals are a key aspect of their chemistry. nih.gov

Halogen Bonding: The iodine atom on the phenyl ring is a potent halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. This interaction can be used to control the orientation and packing of molecules in the solid state and in self-assembled systems, influencing the final architecture of the supramolecular structure.

The interplay of these interactions allows for the rational design of complex materials where both the surface anchoring and the intermolecular organization can be precisely controlled.

Interaction TypeParticipating GroupDescriptionSignificance in Supramolecular Assembly
Thiol-Metal Bonding -SH (Thiol)Strong, quasi-covalent bond formed between the sulfur atom and a metal surface (e.g., Au, Ag, Cu).Primary interaction for forming robust Self-Assembled Monolayers (SAMs) on metal substrates.
Halogen Bonding -I (Iodo)A directional, non-covalent interaction where the iodine atom acts as an electrophilic "donor" to an electron-rich atom.Directs the orientation and packing of molecules within the assembled structure, enabling precise structural control.
π-π Stacking Phenyl RingNon-covalent interaction between aromatic rings, arising from intermolecular overlapping of p-orbitals.Contributes to the stability and dense packing of molecules in both SAMs and crystal structures.

Potential in Materials Science Research

The unique combination of a thiol and an iodinated aryl group in one molecule provides significant potential for the development of advanced materials with tailored properties.

Development of Functional Polymers and Copolymers

Functional polymers are macromolecules that have specific reactive groups incorporated into their structure, allowing for tailored properties and applications. nih.gov this compound is an excellent candidate monomer or functionalizing agent for creating such polymers.

The thiol group is highly reactive in "click" chemistry reactions, particularly thiol-ene and thiol-yne reactions. magtech.com.cnresearchgate.netnih.govrsc.org These reactions are extremely efficient, proceed under mild conditions, and are highly selective, making them ideal for polymer synthesis and modification. This compound can be incorporated into polymer chains in several ways:

As a comonomer: It can be copolymerized with other monomers (e.g., alkenes) via thiol-ene polymerization to create a linear or cross-linked polymer with pendant iodophenyl groups.

As a chain-transfer agent: In certain polymerization techniques, thiols can control the molecular weight of the resulting polymer.

For post-polymerization modification: A pre-formed polymer with alkene or alkyne groups can be functionalized by reacting it with this compound, attaching the iodophenylthiol moiety to the polymer backbone. nih.gov Similarly, iodo-terminated polymers can be synthesized and subsequently functionalized. researchgate.net

The resulting polymers, featuring both thiol (or thioether) and iodophenyl functionalities, could exhibit a range of useful properties. The thioether linkages can enhance flexibility and adhesion, while the high atomic weight of iodine can increase the refractive index of the polymer, a desirable property for optical materials. Furthermore, the remaining iodine atoms can serve as sites for further functionalization, such as grafting other polymer chains or attaching bioactive molecules. This approach has been explored for various functional polymers, including those for biomedical applications and specialized coatings. google.commdpi.comresearchgate.net

Polymerization StrategyRole of this compoundResulting Polymer StructurePotential Applications
Thiol-Ene Copolymerization ComonomerPolymer backbone with pendant iodophenyl groups.High refractive index materials, functional coatings, resins.
Post-Polymerization Modification Functionalizing AgentA base polymer chain with attached (3-iodophenyl)methylthio side groups.Modifying surface properties of materials, creating reactive polymer surfaces.
Initiator/Chain Transfer Agent Control Agent in PolymerizationPolymers with terminal iodo- and thiol-functionalities.Synthesis of block copolymers, telechelic polymers.

Surface Modification and Nanomaterial Functionalization

The ability of thiols to form robust, ordered monolayers on noble metal surfaces is a cornerstone of nanoscience and surface engineering. northwestern.edursc.orgdtic.milrsc.orgresearchgate.netresearchgate.nettugraz.at this compound, with its terminal thiol group, is ideally suited for the modification of gold, silver, copper, and other metal surfaces. This process, known as self-assembly, results in the spontaneous formation of a highly organized, single-molecule-thick layer on the substrate.

Table 1: Representative Characterization Data for Self-Assembled Monolayers of Aromatic Thiols on Gold

Characterization TechniqueTypical ObservationsInferred Properties
Contact Angle Goniometry Advancing contact angle of water > 90°Hydrophobic surface
Ellipsometry Monolayer thickness of 1-2 nmFormation of a uniform, thin film
X-ray Photoelectron Spectroscopy (XPS) Presence of S 2p, C 1s, and I 3d peaksElemental composition and chemical state of the monolayer
Scanning Tunneling Microscopy (STM) Ordered molecular lattice structureHigh degree of molecular organization

The true utility of this compound in this context lies in the accessibility of the iodine atom on the monolayer surface. This exposed functional group provides a reactive site for the covalent attachment of other molecules, nanoparticles, or biomolecules. This "on-surface" chemical modification allows for the precise engineering of interfacial properties. For instance, the iodinated surface can be used to immobilize catalysts, create biosensors, or control the adhesion and wetting characteristics of the material.

Furthermore, this compound can be used to functionalize nanomaterials, such as gold nanoparticles. The thiol group ensures a strong linkage to the nanoparticle surface, while the outward-projecting iodo-phenyl group provides a platform for subsequent chemical modifications. This approach enables the creation of core-shell nanostructures with tailored functionalities for applications in drug delivery, medical imaging, and catalysis.

Precursor for Advanced Electronic or Optical Materials

The iodo-phenyl moiety of this compound is a key feature that allows its use as a precursor for advanced electronic and optical materials. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling is particularly noteworthy for its ability to form carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. nih.govnih.govscielo.org.mxbeilstein-journals.orgmdpi.com

This reaction is instrumental in the synthesis of conjugated polymers and oligomers, which are the fundamental components of many organic electronic devices. These materials are characterized by alternating single and multiple bonds, which leads to the delocalization of π-electrons and endows them with semiconducting and light-emitting properties.

By reacting this compound, or a protected version thereof, with various alkynes under Sonogashira conditions, a wide array of conjugated materials can be synthesized. The properties of the resulting materials can be fine-tuned by the choice of the alkyne coupling partner. For example, coupling with electron-rich or electron-poor alkynes can modulate the HOMO and LUMO energy levels of the resulting conjugated system, thereby influencing its electronic and optical characteristics.

Table 2: Representative Sonogashira Coupling Reaction for the Synthesis of a Conjugated Thiol

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundPhenylacetylenePd(PPh₃)₄/CuITriethylamine (B128534)THF(3-(Phenylethynyl)phenyl)methanethiol

The resulting conjugated thiols can then be used to create active layers in organic electronic devices. For instance, they can be self-assembled onto gold electrodes to form the channel material in an organic field-effect transistor (OFET). nih.gov The ability to form a well-ordered monolayer through the thiol group, combined with the charge-transporting properties of the conjugated backbone, makes these materials highly promising for the fabrication of high-performance electronic devices.

Moreover, the extension of the conjugation through Sonogashira coupling can lead to materials with interesting optical properties, such as fluorescence. These materials can be incorporated into organic light-emitting diodes (OLEDs) or used as fluorescent probes for sensing applications. The modular nature of the Sonogashira reaction allows for the systematic variation of the molecular structure to optimize the emission wavelength and quantum yield of the resulting fluorophores. scielo.org.mx

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Pathways

The dual functionality of (3-iodophenyl)methanethiol—a nucleophilic thiol and an aryl iodide susceptible to cross-coupling reactions—opens a vast landscape of unexplored chemical transformations. Future research should systematically investigate novel reactivity pathways that leverage this unique combination.

One promising avenue is the exploration of intramolecular cyclization reactions. Under appropriate catalytic conditions, the thiol group could react with the iodinated position to form novel sulfur-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals and organic materials, making this a fertile area for discovery.

Furthermore, the thiol moiety can be oxidized to various states, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. chemistrysteps.com The interplay between the oxidation state of the sulfur and the reactivity of the carbon-iodine bond presents an intriguing area of study. For instance, could the oxidation of the thiol group modulate the reactivity of the aryl iodide in cross-coupling reactions, or vice-versa? Investigating these relationships could lead to the development of novel tandem reaction sequences.

The iodine atom itself can participate in halogen bonding, a non-covalent interaction that is gaining increasing attention for its role in catalysis and crystal engineering. acs.org Research into how the thiol group influences the halogen bonding capabilities of the iodine atom in this compound could unveil new applications in supramolecular chemistry and organocatalysis.

Development of Greener Synthetic Methodologies

The traditional synthesis of substituted thiophenols often involves harsh reagents and generates significant waste. A key future direction is the development of more environmentally benign and sustainable synthetic routes to this compound and its derivatives.

"Green chemistry" principles, such as the use of renewable feedstocks, atom economy, and catalysis, should guide these efforts. researchgate.net For instance, exploring the direct thiolation of 3-iodo-toluene using elemental sulfur in the presence of a recyclable catalyst could offer a more atom-economical alternative to traditional methods. The use of water or other environmentally friendly solvents in these reactions should also be a priority. rsc.org

Biocatalysis represents another exciting frontier. The use of enzymes to catalyze the synthesis of this compound could offer high selectivity under mild reaction conditions. While challenging, the development of enzymatic pathways for the formation of carbon-sulfur and carbon-iodine bonds is an active area of research with significant potential. The use of plant extracts or microorganisms for the synthesis of related nanoparticles suggests the feasibility of bio-inspired approaches. researchgate.net

Furthermore, flow chemistry presents an opportunity to improve the safety and efficiency of synthesizing this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation compared to batch processes.

Advanced Characterization Techniques for Dynamic Systems

The reactivity of this compound suggests its involvement in dynamic chemical systems, such as catalytic cycles or self-assembling monolayers. Advanced characterization techniques will be crucial for understanding the behavior of this molecule in these complex environments.

In-situ spectroscopic techniques, such as time-resolved NMR and Raman spectroscopy, can provide real-time information on reaction intermediates and mechanistic pathways. These techniques would be invaluable for studying the kinetics and mechanisms of reactions involving this compound, for example, in the iodine-catalyzed aerobic oxidation of thiols. researchgate.netnih.govnih.gov

Mass spectrometry techniques, particularly those coupled with separation methods like gas or liquid chromatography, will be essential for identifying and quantifying the products of novel reactions. Advanced mass spectrometry can also be used to characterize transient species and reaction intermediates, providing deeper mechanistic insights.

For solid-state applications, techniques like X-ray crystallography and solid-state NMR can provide detailed information about the molecular structure and packing of this compound derivatives in crystals and polymers. This is particularly relevant for understanding and designing materials with specific electronic or optical properties. The characterization of novel polyvalent organoiodine compounds provides a framework for such studies. researchgate.net

Integration into Multi-component Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in modern organic synthesis. researchgate.netrsc.org The unique bifunctionality of this compound makes it an ideal candidate for the design of novel MCRs.

Future research should focus on developing new MCRs where this compound acts as a key building block. For example, it could participate in a sequential reaction involving both the thiol and the aryl iodide functionalities. An initial reaction at the thiol group could be followed by an intramolecular or intermolecular cross-coupling at the iodine-bearing carbon.

The use of iodine as a catalyst in MCRs is a growing field, and this compound could potentially act as both a reactant and a pre-catalyst in such systems. researchgate.netrsc.org The development of such "auto-tandem" catalytic cycles would be a significant advance in synthetic methodology.

Furthermore, the products of these MCRs, which would incorporate the this compound scaffold, could have interesting biological or material properties. This approach allows for the rapid generation of diverse molecular libraries for screening in various applications.

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational methods can be employed in several key areas.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of the thiol and aryl iodide groups, guiding the design of new reactions and catalysts. These calculations can provide insights into reaction mechanisms, transition state energies, and the influence of substituents on reactivity.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or at interfaces. This can be particularly useful for understanding its role in self-assembly processes or its interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or material properties of novel derivatives of this compound. These models, based on the computational analysis of a library of related compounds, can guide the synthesis of new molecules with enhanced performance for specific applications.

Application in Emerging Fields of Chemical Science

The unique properties of this compound make it a promising candidate for application in several emerging fields of chemical science.

In materials science , the ability of the thiol group to bind to metal surfaces and the potential for the aryl iodide to participate in polymerization reactions make this compound an attractive building block for functional materials. For instance, self-assembled monolayers (SAMs) of this compound on gold or other metal surfaces could be used to create platforms for sensing, catalysis, or electronics. The iodine atom could serve as a handle for further functionalization of the surface.

In the field of chemical biology , this compound and its derivatives could be used as chemical probes to study biological processes. The thiol group can react with specific amino acid residues in proteins, while the iodine atom can be used for radiolabeling or as a heavy atom for X-ray crystallography. For example, iodoacetic acid, a related compound, is known to react with cysteine residues. wikipedia.org

In catalysis , the compound could serve as a ligand for transition metal catalysts. The sulfur and iodine atoms could coordinate to a metal center, creating a unique electronic and steric environment that could lead to novel catalytic activity. Nickel-catalyzed thiolation of aryl iodides with disulfide compounds demonstrates the potential for such catalytic systems. mdma.ch

Finally, in the area of supramolecular chemistry , the ability of this compound to participate in both hydrogen bonding (via the S-H group) and halogen bonding (via the iodine atom) makes it a versatile component for the construction of complex, self-assembled architectures with potential applications in areas such as drug delivery and molecular recognition.

Q & A

Q. What are the standard synthetic routes for (3-iodophenyl)methanethiol, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the thiol group to a pre-functionalized aromatic ring. For halogenated derivatives like this compound, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) are often employed to attach the iodine substituent before thiolation. Optimization includes:
  • Temperature control : Maintaining 60–80°C to prevent side reactions like disulfide formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
  • Catalyst systems : Use of Pd(PPh₃)₄ or CuI for halogen-thiol exchange reactions .
    Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients, followed by recrystallization to achieve >95% purity.

Q. How can researchers characterize the structure of this compound, and what spectroscopic techniques are most effective?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.1–7.5 ppm) and the methanethiol group (δ 2.5–3.0 ppm for SH). ¹²⁷I NMR can confirm iodine positioning .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.93 for C₇H₇IS).
  • Infrared spectroscopy (IR) : Peaks at 2550–2600 cm⁻¹ (S-H stretch) and 500–600 cm⁻¹ (C-I stretch) .
    Elemental analysis is critical to validate purity, with expected deviations <0.3% for C, H, and S.

Advanced Research Questions

Q. How can discrepancies in reported biological activities of halogen-substituted phenylmethanethiol derivatives be systematically investigated?

  • Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) require:
  • Comparative halogen studies : Synthesize analogs with Cl, Br, and I substituents to assess electronic effects on enzyme inhibition (e.g., IC₅₀ comparisons against target enzymes like cytochrome P450).
  • Computational modeling : Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) and electrostatic potentials, correlating with experimental IC₅₀ values .
  • Bioassay standardization : Use uniform protocols (e.g., broth microdilution for antimicrobial tests) to minimize variability. For example, iodine’s larger atomic radius may enhance van der Waals interactions in enzyme pockets, altering activity .

Q. What strategies are effective in mitigating the oxidative instability of this compound during experimental handling?

  • Methodological Answer : The thiol group’s susceptibility to oxidation (forming disulfides) can be managed via:
  • Inert atmosphere : Conduct reactions and storage under nitrogen/argon to limit O₂ exposure.
  • Antioxidant additives : Use 1–5% (v/v) triethylphosphite or ascorbic acid in solution .
  • Low-temperature storage : Keep compounds at –20°C in amber vials to slow degradation.
    Stability assays (e.g., HPLC monitoring over 72 hours) quantify degradation rates under varying conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the environmental impact of methanethiol derivatives like this compound?

  • Methodological Answer : Discrepancies in environmental studies (e.g., aerobic vs. anaerobic degradation rates) necessitate:
  • Controlled microcosm experiments : Compare methanethiol persistence in oxic vs. anoxic conditions using gas chromatography (GC) with sulfur-specific detectors .
  • Isotopic labeling : Track ³⁴S-labeled compounds to distinguish biotic vs. abiotic degradation pathways.
  • Global emission modeling : Integrate regional data (e.g., oceanic vs. industrial sources) using tools like GEOS-Chem to resolve atmospheric lifetime contradictions .

Experimental Design Considerations

Q. What computational approaches are optimal for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use multi-scale modeling:
  • Molecular dynamics (MD) : Simulate solvent effects on reaction intermediates.
  • Quantum mechanics/molecular mechanics (QM/MM) : Study catalytic cycles in K₂WO₄/Al₂O₃ systems to identify rate-limiting steps .
    Validate predictions with kinetic isotope effect (KIE) studies and in situ IR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.